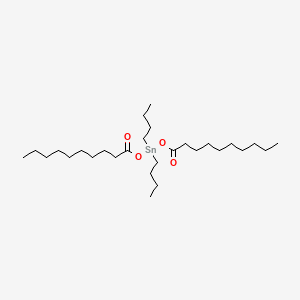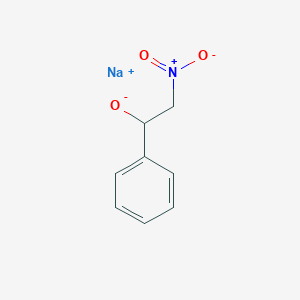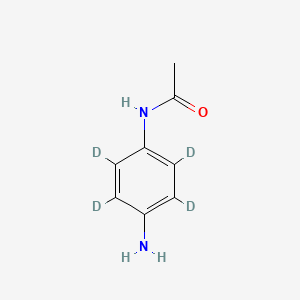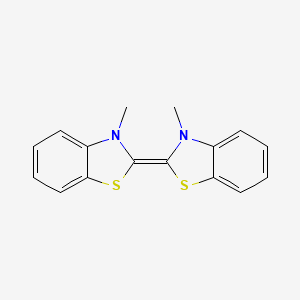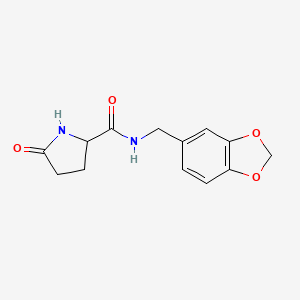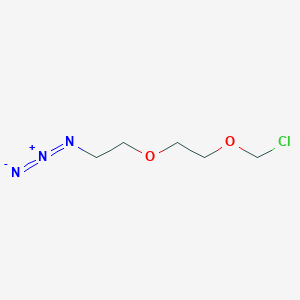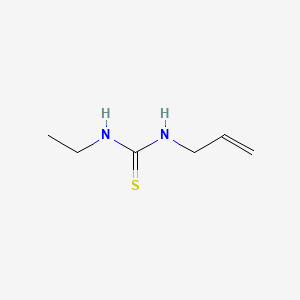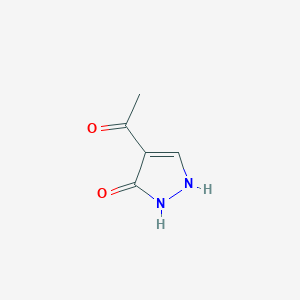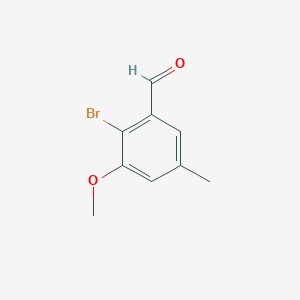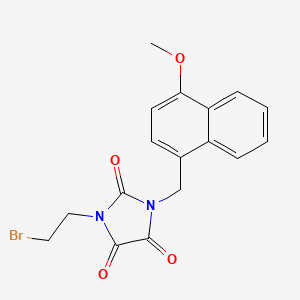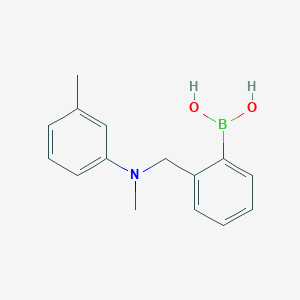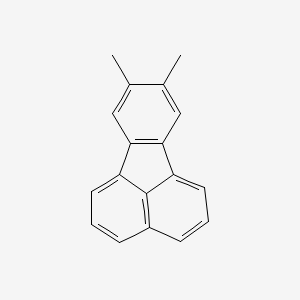
Fluoranthene, 8,9-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8,9-Dimethylfluoranthene is a polycyclic aromatic hydrocarbon with the molecular formula C18H14 It is a derivative of fluoranthene, characterized by the presence of two methyl groups at the 8th and 9th positions of the fluoranthene structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8,9-Dimethylfluoranthene typically involves the cycloaddition reactions of substituted naphthalenes. One reported method includes the Rh-catalyzed [(2+2)+2] cycloadditions of 1,8-di(ethynyl)naphthalenes . The reaction conditions often involve the use of specific catalysts and controlled environments to ensure the desired product yield.
Industrial Production Methods: While detailed industrial production methods for 8,9-Dimethylfluoranthene are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade catalysts, and ensuring safety and environmental compliance during production.
Análisis De Reacciones Químicas
Types of Reactions: 8,9-Dimethylfluoranthene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or removal of oxygen, using reducing agents such as lithium aluminum hydride.
Substitution: Common substitution reactions include halogenation, nitration, and sulfonation, where reagents like chlorine, nitric acid, and sulfuric acid are used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration, and concentrated sulfuric acid for sulfonation.
Major Products: The major products formed depend on the type of reaction. For instance, oxidation may yield carboxylic acids, reduction may produce hydrocarbons, and substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
8,9-Dimethylfluoranthene has several applications in scientific research:
Chemistry: It is used as a model compound in studying the behavior of polycyclic aromatic hydrocarbons.
Biology: Research into its biological effects and interactions with biological molecules.
Industry: Used in the development of organic materials, including semiconductors and fluorescent probes
Mecanismo De Acción
The mechanism by which 8,9-Dimethylfluoranthene exerts its effects involves its interaction with molecular targets and pathways. It can intercalate into DNA, affecting gene expression and potentially leading to mutagenic effects. The pathways involved include oxidative stress pathways, where the compound can generate reactive oxygen species, leading to cellular damage .
Comparación Con Compuestos Similares
Fluoranthene: The parent compound without the methyl substitutions.
7,8-Dimethylfluoranthene: Another derivative with methyl groups at different positions.
9,10-Dimethylfluoranthene: Similar structure with methyl groups at the 9th and 10th positions.
Uniqueness: 8,9-Dimethylfluoranthene is unique due to its specific substitution pattern, which can influence its chemical reactivity and physical properties. This makes it a valuable compound for studying the effects of methyl substitution on the behavior of polycyclic aromatic hydrocarbons .
Propiedades
Número CAS |
25889-63-8 |
|---|---|
Fórmula molecular |
C18H14 |
Peso molecular |
230.3 g/mol |
Nombre IUPAC |
8,9-dimethylfluoranthene |
InChI |
InChI=1S/C18H14/c1-11-9-16-14-7-3-5-13-6-4-8-15(18(13)14)17(16)10-12(11)2/h3-10H,1-2H3 |
Clave InChI |
VDQXOGKUFQAJIZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1C)C3=CC=CC4=C3C2=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


